Cas no 41575-94-4 (Carboplatin)
Carboplatin Chemical and Physical Properties
Names and Identifiers
-
- 1,1-Cyclobutanedicarboxylatodiammineplatinum (II)
- diammine(1,1-cyclobutanedicarboxylato)-platinum(I
- Carboplatin
- 1,1-Cyclobutanedicarboxylate diamine platinum(II)
- Paraplatin
- CBDCA
- cis-(1,1-Cyclobutanedicarboxylato)diamineplatinum(II)
- cis-Diamine(1,1-cyclobutanedicarboxylato)platinum(II)
- Platinum, diamine(1,1-cyclobutanedicarboxylato(2-)-O,O')-,(SP-4-2)-
- 1,1-Cyclobutanedicarboxylatodiammineplatinum
- CARBOPLATIN(RG)
- cis-Diammine(1,1-cyclobutanedicarboxylato)platinum
- Diammine-1, 1 '-cyclobutanedicarboxylato
- (SP-4-2)-diammine(1,1-cyclobutanedicarboxylato)platinum(II)
- CARB
- CARBOPLATINUM
- cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)
- cis-diammine(cyclobutane-1,1-dicarboxylato)platinum(II)
- cis-diammmine(1,1-cyclobutanedicarboxylato)platinum(II)
- diammine(cyclobutane-1,1-dicarboxylato)platinum(II)
- PARAPLATIN(R)
- 1-cyclobutanedicarboxylato(2-)-o,o')- diammine( (sp-4-2)-platinu1,1-cyclobutanedicarboxylate diammine platinum(ii) carboplatin
- cis-Diammine(1,1-cyclobutanedicarboxylato) platinum
- JM-8
- JM 8
- Carboplatinum [Latin]
- Carboplatine [French]
- Carboplatino [Spanish]
- cis-(1,1-Cyclobutanedicarboxylato)diammineplatinum(II)
- 1,1-Cyclobutanedicarboxylate diammine platinum(II)
- NSC241240
- DSSTox_RID_81870
- DSSTox_CID_26742
- DSSTox_GSID_46742
- Diammine-1,1-cyclobutane
- NSC 241240
- DTXCID201476080
- Platinum,1-cyclobutanedicarboxylato(2-)-O,O']-, (SP-4-2)-
- 7,7-diamino-6,8-dioxa-7-platinaspiro[3.5]nonane-5,9-dione
- 1,1-Cyclobutanedicarboxylatodiammineplatinum(II)
- NSC758182
- BP-25385
- MFCD00070464
- SCHEMBL4964
- Pharmakon1600-01502106
- SY075575
- CHEBI:31355
- Platinum,1-cyclobutanedicarboxylato(2-)-O,O')-, (SP-4-2)-
- NSC201345
- Platinum(II),1-cyclobutanedicarboxylato)diammine-, cis-
- Tox21_112586_1
- EN300-123065
- Lopac0_000230
- CAS-41575-94-4
- azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
- 41575-94-4
- Platinum, diammine[1,1-cyclobutanedicarboxylato(2-)-.kappa.O,.kappa.O'']-, (SP-4-2)-
- NSC-241240
- Paraplatin (Bristol Meyers)
- HMS3269H03
- DTXSID3046742
- Epitope ID:194801
- NCGC00263858-02
- AB01273939-01
- NSC-758182
- NCGC00167800-01
- NS00076275
- BRD-K90947825-001-04-3
- Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-
- BRD-K90947825-001-02-7
- diamino[cyclobutane-1,1-dicarboxylato(2-)-kappa~2~O~1~,O~1~]platinum
- BRD-K90947825-001-03-5
- BRD-K90947825-001-05-0
- STL451040
-
- MDL: MFCD00070464
- Inchi: 1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
- InChI Key: VSRXQHXAPYXROS-UHFFFAOYSA-N
- SMILES: [Pt+2].OC(C1(C(=O)O)CCC1)=O.[NH2-].[NH2-]
Computed Properties
- Exact Mass: 371.04400
- Monoisotopic Mass: 371.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.6
- Surface Charge: 2
- XLogP3: Not determined
Experimental Properties
- Color/Form: White powder or crystalline powder
- Melting Point: 228-230°C
- Boiling Point: No data available
- Flash Point: No data available
- Water Partition Coefficient: Soluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 59.08000
- LogP: 0.81700
- Sensitiveness: Sensitive to light
- Solubility: Soluble in water
- Vapor Pressure: No data available
- Merck: 1822
Carboplatin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302 + H312 + H332-H317-H334-H340-H360
- Warning Statement: P201-P261-P280-P308 + P313
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 46-61-20/21/22-42/43
- Safety Instruction: S53-S22-S26-S36/37/39-S45
- RTECS:TP2300000
-
Hazardous Material Identification:
- Safety Term:S53;S22;S26;S36/37/39;S45
- Risk Phrases:R46; R61; R20/21; R42/43
- Toxicity:LD50 in mice (mg/kg): 150 i.p., 140 i.v.; in rats (mg/kg): 85 i.v. (Lelieveld)
- Storage Condition:4°C, protect from light *The compound is unstable in solutions, freshly prepared is recommended.
Carboplatin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096407-100MG |
Carboplatin |
41575-94-4 | 100mg |
¥3377.36 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP711 |
Carboplatin |
41575-94-4 | 100mg |
¥1832.25 | 2023-04-25 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2043-100mg |
Carboplatin |
41575-94-4 | 98.0%(LC) | 100mg |
¥530.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2043-1g |
Carboplatin |
41575-94-4 | 98.0%(LC) | 1g |
¥2475.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HJ982-1g |
Carboplatin |
41575-94-4 | 99%,BR, | 1g |
¥926.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HJ982-500mg |
Carboplatin |
41575-94-4 | 99%,BR, | 500mg |
¥519.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HJ982-100mg |
Carboplatin |
41575-94-4 | 99%,BR, | 100mg |
¥170.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805203-5g |
Carboplatin |
41575-94-4 | 98% | 5g |
3,436.00 | 2021-05-17 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6656-100mg |
Carboplatin |
41575-94-4 | 98% | 100mg |
¥466.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6656-200mg |
Carboplatin |
41575-94-4 | 98% | 200mg |
¥705.00 | 2023-09-09 |
Carboplatin Suppliers
Carboplatin Related Literature
-
Haiqin Song,Feifei Quan,Zhiqiang Yu,Minhua Zheng,Yan Ma,Haihua Xiao,Fang Ding J. Mater. Chem. B 2019 7 433
-
Xinghao Wang,Hongyan Li,Xiubo Du,Jack Harris,Zijian Guo,Hongzhe Sun Chem. Sci. 2012 3 3206
-
Raquel Larios,M. Estela Del Castillo Busto,Daniel Garcia-Sar,Christian Ward-Deitrich,Heidi Goenaga-Infante J. Anal. At. Spectrom. 2019 34 729
-
Xuqing Yang,Jianwei Zheng,Qinghua Song,Fang Xie,Jijun Tang,Jia Chen,Jianfeng Wu,Chunzheng Li,Weichuan Cui,Youqi Tang,Jianwei Xie,Jianqiang Zheng Analyst 2015 140 2704
-
Nial J. Wheate,Shonagh Walker,Gemma E. Craig,Rabbab Oun Dalton Trans. 2010 39 8113
Additional information on Carboplatin
Comprehensive Guide to Carboplatin (CAS No. 41575-94-4): Properties, Applications, and Market Insights
Carboplatin (CAS No. 41575-94-4) is a platinum-based chemotherapeutic agent widely used in the treatment of various cancers. As a second-generation platinum compound, it is a derivative of cisplatin but with a distinct chemical structure that reduces certain side effects. The molecular formula of Carboplatin is C6H12N2O4Pt, and it is known for its antineoplastic properties, making it a cornerstone in oncology.
The mechanism of action of Carboplatin involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cancer cell death. Unlike cisplatin, Carboplatin is less nephrotoxic, making it a preferred choice for patients with compromised kidney function. This platinum-based drug is particularly effective against ovarian, lung, and head and neck cancers.
Recent studies have highlighted the role of Carboplatin in combination therapies, especially with paclitaxel and other targeted therapies. Researchers are also exploring its efficacy in immunotherapy regimens, a hot topic in modern oncology. The drug's synergistic effects with other agents have opened new avenues for personalized cancer treatment, addressing the growing demand for tailored therapeutic approaches.
The global market for Carboplatin is expanding, driven by the rising incidence of cancer and advancements in chemotherapy protocols. Pharmaceutical companies are investing in generic versions of Carboplatin to improve accessibility, particularly in developing regions. Market analysts predict steady growth, with a focus on cost-effective production and sustainable drug development.
Patients and healthcare providers frequently search for information on Carboplatin side effects, dosage guidelines, and drug interactions. Common queries include its comparison with cisplatin, its role in adjuvant therapy, and its use in pediatric oncology. Addressing these questions enhances the article's relevance and SEO performance.
In conclusion, Carboplatin (CAS No. 41575-94-4) remains a vital tool in the fight against cancer. Its reduced toxicity profile and broad-spectrum activity make it indispensable in clinical practice. As research progresses, its applications in combination therapies and emerging treatment paradigms will continue to evolve, solidifying its place in modern medicine.
41575-94-4 (Carboplatin) Related Products
- 62821-25-4(Bicyclo[3.1.1]heptane-2,2-dicarboxylic acid)
- 57454-42-9(Cyclobutyl, 2,2-dicarboxy-)
- 5445-51-2(cyclobutane-1,1-dicarboxylic acid)
- 6279-42-1(1,1,2-Cyclobutanetricarboxylicacid, barium salt (2:3))
- 64775-97-9(spiro3.3heptane-2,2-dicarboxylic acid)
- 7371-69-9(Cyclobutane-1,1,3,3-tetracarboxylic acid)
- 5164-32-9(norpinane-3,3-dicarboxylic acid)
- 62821-13-0(Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid)
- 2144-31-2(cyclobutane-1,1,2-tricarboxylic acid)
- 113287-15-3(Oxocarboplatin)